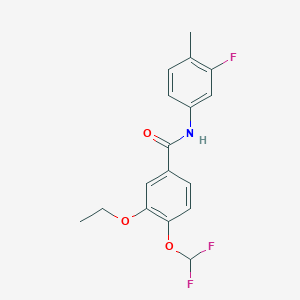![molecular formula C14H21ClN2O2 B14932298 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B14932298.png)
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide is an organic compound with the molecular formula C14H21ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenoxy group and a dimethylamino propyl group attached to a propanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
Reaction of 3-chlorophenol with propionyl chloride: In the presence of a base, 3-chlorophenol reacts with propionyl chloride to form 3-chlorophenoxypropionyl chloride.
Amination: The resulting 3-chlorophenoxypropionyl chloride is then reacted with 3-(dimethylamino)propylamine to yield 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenoxy group.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include chlorophenoxy acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted phenoxy derivatives are the main products.
科学的研究の応用
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of dyes, coatings, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to active sites, while the dimethylamino propyl group may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-chlorophenoxy)propionamide
- 3-chlorophenoxyacetic acid
- 2-(4-chlorophenoxy)propionamide
Uniqueness
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide stands out due to the presence of the dimethylamino propyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, making it more versatile in various applications compared to its analogs.
特性
分子式 |
C14H21ClN2O2 |
|---|---|
分子量 |
284.78 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide |
InChI |
InChI=1S/C14H21ClN2O2/c1-11(14(18)16-8-5-9-17(2)3)19-13-7-4-6-12(15)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,18) |
InChIキー |
UWSLWCAUYJEUDK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCCCN(C)C)OC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-propylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14932228.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)



![2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14932270.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B14932277.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B14932287.png)

![5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B14932311.png)
![4-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B14932319.png)
![2-({[4-(2,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B14932320.png)
